Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride
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Overview
Description
Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of both nitrogen and oxygen atoms in its structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido Ring: The initial step involves the construction of the pyrido ring system through a cyclization reaction. This can be achieved using a suitable precursor, such as a substituted pyridine derivative, under acidic or basic conditions.
Introduction of the Oxazepine Ring: The next step involves the formation of the oxazepine ring by reacting the pyrido intermediate with an appropriate reagent, such as an epoxide or an aziridine, under controlled conditions.
Methylsulfonyl Group Addition: The methylsulfonyl group is introduced through a sulfonation reaction using a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Functionalized derivatives with new substituents.
Scientific Research Applications
Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine
- Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine sulfate
- Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine phosphate
Uniqueness
Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride is unique due to its specific structural features, such as the presence of both nitrogen and oxygen atoms in the ring system and the methylsulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H19ClN2O3S |
---|---|
Molecular Weight |
270.78 g/mol |
IUPAC Name |
(5aR,9aS)-4-methylsulfonyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine;hydrochloride |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-15(12,13)11-4-5-14-9-6-10-3-2-8(9)7-11;/h8-10H,2-7H2,1H3;1H/t8-,9-;/m1./s1 |
InChI Key |
XQPWPEQFXCYSCS-VTLYIQCISA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCO[C@@H]2CNCC[C@@H]2C1.Cl |
Canonical SMILES |
CS(=O)(=O)N1CCOC2CNCCC2C1.Cl |
Origin of Product |
United States |
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